1-(4-Nitrobenzyl)indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116611-36-0 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-10H,11H2 |
InChI Key |
RVPTXIBMGYNFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 4 Nitrobenzyl Indole
Reactivity of the Indole (B1671886) Nitrogen Atom
The bond between the indole nitrogen and the benzyl (B1604629) group is a key reactive site, primarily in deprotection reactions. The benzyl group is frequently utilized as a protecting group for the amine functionality in indoles and other nitrogen-containing heterocycles due to its stability under various conditions. researchgate.net However, its removal is often necessary in multi-step syntheses to allow for further functionalization of the indole nitrogen.
The removal of the N-benzyl group, a process known as debenzylation, can be accomplished through several methods, with hydrogenolysis being one of the most common and efficient. researchgate.net
Hydrogenolysis: This method involves the cleavage of the N-C bond of the benzyl group through the action of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. nih.govacs.org The reaction is typically carried out under a hydrogen atmosphere, and its efficiency can sometimes be hindered by the strong coordination of the resulting amine product to the palladium catalyst, which may necessitate higher pressures or temperatures to achieve complete deprotection. nih.govacs.org
To enhance the efficacy of Pd/C-catalyzed hydrogenolysis, co-catalysts can be employed. For instance, the combined use of niobic acid-on-carbon (Nb₂O₅/C) with Pd/C has been shown to significantly facilitate the deprotection of N-benzyl groups. nih.govacs.org This mixed catalyst system allows for milder reaction conditions and shorter reaction times. nih.govacs.org An advantage of heterogeneous catalysts like Pd/C is their easy removal from the reaction mixture by filtration. acs.org
Alternative methods for N-benzyl deprotection include:
Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl₃) can be used for debenzylation, although this method may not be suitable for molecules with other acid-sensitive functional groups. researchgate.net
Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor, such as ammonium formate, in conjunction with a catalyst like Pd/C. researchgate.net These reactions can sometimes be accelerated using microwave irradiation. researchgate.net
| Deprotection Method | Reagents/Catalyst | Key Features |
| Hydrogenolysis | H₂, Pd/C | Green method, catalyst is reusable. nih.govacs.org |
| Facilitated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | Faster reaction, milder conditions. nih.govacs.org |
| Lewis Acid Cleavage | AlCl₃ | Can be problematic with sensitive functional groups. researchgate.net |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids the use of hydrogen gas. researchgate.net |
Reactions Involving the Nitro Group
The nitro group on the phenyl ring is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion is a pivotal step in the synthesis of many biologically active compounds and complex molecular architectures. acs.orgresearchgate.net
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. researchgate.net For a molecule like 1-(4-nitrobenzyl)indole, it is crucial that this reduction is chemoselective, meaning the nitro group is reduced without affecting other potentially reducible functionalities in the molecule, such as the indole ring.
Catalytic Hydrogenation: Similar to its use in debenzylation, catalytic hydrogenation with catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) is a standard method for nitro group reduction. researchgate.netmt.com The process typically uses hydrogen gas as the reductant and provides a clean reaction with water as the only byproduct. rwth-aachen.de However, a significant risk in the hydrogenation of aromatic nitro compounds is the potential accumulation of unstable hydroxylamine intermediates, which can lead to hazardous exothermic decomposition. mt.com The choice of catalyst and conditions is critical to ensure the reaction proceeds safely and efficiently to the desired amine. rwth-aachen.de
Chemoselective Reduction: A variety of reagents have been developed for the selective reduction of nitro groups in the presence of other sensitive groups. niscpr.res.in These methods are essential when catalytic hydrogenation might lead to undesired side reactions, such as the reduction of the indole nucleus. Some effective systems for chemoselective reduction include:
Metal/Acid Systems: Combinations like zinc or magnesium powder with hydrazine glyoxylate can rapidly and selectively reduce aromatic nitro groups at room temperature. niscpr.res.in
Transfer Hydrogenation: Using a hydrogen donor like formic acid with an iron-based catalyst offers a base-free method for reducing nitroarenes under mild conditions. organic-chemistry.org
Diboron Compounds: Tetrahydroxydiboron has been used for the metal-free reduction of nitroaromatics in water, showing good functional group tolerance. organic-chemistry.org
The development of reliable and selective nitro reduction methods is crucial, particularly in the synthesis of complex molecules where preserving the integrity of other functional groups is paramount. acs.org
Reductive cyclization is a powerful strategy where the reduction of a nitro group is followed by an intramolecular cyclization reaction, often in a single step, to form heterocyclic structures. rsc.org In the context of this compound, the amino group formed upon reduction of the nitro group could potentially react with the indole ring.
This type of transformation is well-documented for related structures like o-nitrostyrenes, which undergo reductive cyclization to form indoles. rsc.orgnih.gov These reactions can be promoted by various reagents, including palladium catalysts with carbon monoxide as the reducing agent. nih.gov The carbon monoxide serves as the ultimate reductant, being oxidized to carbon dioxide in the process. nih.gov Similarly, the reduction of o-nitrobenzyl cyanides can lead to the formation of indoles. acs.org
For this compound, an intramolecular cyclization would require the newly formed amino group to attack a position on the indole ring. While direct electrophilic attack on the electron-rich indole ring by an amine is not typical, specific catalysts or reaction conditions could potentially facilitate such a transformation, leading to more complex, fused heterocyclic systems. The feasibility of such a pathway would depend on the specific reagents used for the reduction and the activation of the indole ring.
Reactivity of the Benzyl Methylene (B1212753) Unit
The methylene (-CH₂-) group linking the indole nitrogen and the 4-nitrophenyl ring possesses a degree of reactivity due to the acidity of its protons.
The protons on the carbon adjacent to the indole nitrogen (the benzylic position) are rendered acidic. This acidity is enhanced by the electron-withdrawing nature of the adjacent 4-nitrophenyl ring. The stability of the resulting carbanion (conjugate base) is increased through resonance delocalization of the negative charge onto the nitro group. Protons on carbons alpha to carbonyl groups are notably acidic for similar reasons, with pKa values typically in the range of 19-21 for ketones. libretexts.orglibretexts.org The acidity of the benzylic protons in this compound allows this position to be deprotonated by a suitable base, generating a nucleophilic carbanion.
This carbanion can then participate in various carbon-carbon bond-forming reactions. One such transformation is the Darzens condensation . The Darzens reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.org A variation of this reaction can occur between the carbanion generated from this compound and an appropriate electrophile, such as an isatin derivative.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is highly activated towards electrophilic aromatic substitution (EAS), with reactivity estimated to be orders of magnitude greater than that of benzene (B151609) nih.gov. This is due to the electron-donating character of the nitrogen atom, which increases the electron density of the heterocyclic ring.
For this compound, as with nearly all N-substituted indoles, electrophilic attack occurs overwhelmingly at the C-3 position of the pyrrole (B145914) moiety. youtube.comstackexchange.com The pronounced preference for C-3 substitution is a cornerstone of indole chemistry and can be explained by examining the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction.
Attack at C-3 results in a carbocation intermediate where the positive charge is delocalized across the C-2 position and the nitrogen atom, crucially without disrupting the aromatic sextet of the fused benzene ring. stackexchange.com This maintains a significant degree of aromatic stabilization. In contrast, attack at the C-2 position would force the disruption of the benzene ring's aromaticity to achieve similar charge delocalization onto the nitrogen.
Substitution on the benzene ring, for instance at the C-5 position, is significantly less favorable. It generally requires much harsher reaction conditions and is typically observed only when the more reactive C-2 and C-3 positions are blocked. youtube.com The 1-(4-nitrobenzyl) substituent, while moderately deactivating due to the electron-withdrawing nitro group, does not alter this intrinsic regioselectivity. The C-3 position remains the kinetically and thermodynamically favored site for electrophilic attack. In scenarios involving intramolecular cyclizations onto 4-substituted indoles, competition between C-3 (peri) and C-5 (ortho) positions can occur, with the outcome depending on factors like ring size and the nature of the N-protecting group. beilstein-journals.org An electron-withdrawing group on the indole nitrogen can decrease the nucleophilicity at C-3, potentially favoring C-5 cyclization in specific cases. beilstein-journals.org
| Reaction | Electrophile Source | Typical Conditions | Major Product Position | Reference Example |
|---|---|---|---|---|
| Nitration | HNO₃/AcOH | Low Temperature | C-3 | 3-nitro-1-phenylindole |
| Bromination | NBS (N-Bromosuccinimide) | DMF or CCl₄ | C-3 | 3-bromo-1-methylindole |
| Vilsmeier-Haack Formylation | POCl₃/DMF | 0°C to room temperature | C-3 | 1-benzylindole-3-carboxaldehyde youtube.com |
| Mannich Reaction | CH₂O, Dimethylamine | Acetic Acid | C-3 | 1-methylgramine (3-((dimethylamino)methyl)-1-methylindole) |
Functionalization of the Indole Core
Beyond general electrophilic substitution, specific reactions are employed to introduce key functional groups onto the indole scaffold of this compound.
Friedel-Crafts acylation is a robust method for introducing an acyl group onto the indole ring, which serves as a precursor for many complex molecules. Consistent with general electrophilic substitution patterns, the acylation of this compound is expected to occur selectively at the C-3 position. nih.govorganic-chemistry.org The reaction involves treating the indole with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst. youtube.combeilstein-journals.org While strong Lewis acids like AlCl₃ can sometimes lead to decomposition, milder alternatives like dialkylaluminum chlorides (e.g., Et₂AlCl) have been shown to effectively promote C-3 acylation of various indoles, even without N-H protection. organic-chemistry.org
| N-Substituent | Acylating Agent | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl | Acetyl Chloride | Et₂AlCl, CH₂Cl₂ | 3-acetyl-1-methylindole | 95% organic-chemistry.org |
| Phenyl | Propionyl Chloride | Et₂AlCl, CH₂Cl₂ | 1-phenyl-3-propionylindole | 92% organic-chemistry.org |
| Benzenesulfonyl | Acetic Anhydride | AlCl₃, CH₂Cl₂ | 3-acetyl-1-(phenylsulfonyl)indole | 99% |
While electrophilic attack favors the C-3 position, deprotonation (metalation) provides a complementary strategy for functionalization, primarily at the C-2 position. For N-substituted indoles like this compound, treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like THF at low temperatures results in the regioselective abstraction of the proton at C-2.
The resulting 2-lithioindole species is a powerful nucleophile and can react with a wide array of electrophiles in a "quenching" step. This two-step sequence allows for the precise introduction of various substituents at the C-2 position, a site that is difficult to access via direct electrophilic substitution. The presence of a substituent on the indole nitrogen is crucial as it prevents competitive N-deprotonation and directs the lithiation to the C-2 position.
| N-Substituent | Lithiation Conditions | Electrophile (Quencher) | Product (at C-2) |
|---|---|---|---|
| Methyl | n-BuLi, Ether | CO₂ then H₃O⁺ | -COOH (1-methylindole-2-carboxylic acid) |
| tert-Butoxycarbonyl (Boc) | sec-BuLi/TMEDA, Ether, -78°C | DMF | -CHO (1-(tert-butoxycarbonyl)indole-2-carboxaldehyde) orgsyn.org |
| Benzyl | n-BuLi, THF, -78°C | CH₃I | -CH₃ (1-benzyl-2-methylindole) |
| Phenyl | n-BuLi, Ether | (CH₃)₃SiCl | -Si(CH₃)₃ (1-phenyl-2-(trimethylsilyl)indole) |
Cycloaddition Reactions (General Indole Context)
The C2-C3 double bond within the indole nucleus possesses alkene-like character and can participate in various cycloaddition reactions. youtube.com These reactions are powerful tools for constructing complex, polycyclic architectures containing the indoline (dihydroindole) core, as they typically involve the dearomatization of the pyrrole ring.
Indoles can engage in cycloadditions both with external reaction partners (intermolecular) and with functional groups tethered to the indole itself (intramolecular).
Intermolecular Cycloadditions: Indoles can serve as the 2π component in [2+2], [3+2], and [4+2] cycloadditions. For example, photochemical [2+2] cycloadditions with alkenes can yield cyclobutane-fused indolines. In Diels-Alder or [4+2] reactions, indoles substituted with electron-withdrawing groups can react with dienes to form complex polycyclic systems. researchgate.net
Intramolecular Cycloadditions: When an unsaturated moiety (e.g., an alkene, alkyne, or diene) is tethered to the indole, often at the N-1 position, intramolecular cycloadditions can occur. These reactions are highly efficient for building fused-ring systems. For instance, intramolecular [4+2] cycloadditions of N-alkenyl or N-alkynyl indoles, where the indole acts as the diene or dienophile, can generate substituted carbazoles or other fused polycycles. nih.govnih.gov These transformations can be promoted thermally or by Lewis acids. nih.gov
Spectroscopic and Structural Elucidation of 1 4 Nitrobenzyl Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(4-nitrobenzyl)indole in solution. By analyzing the chemical shifts, coupling patterns, and correlations, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the indole (B1671886) ring and the 4-nitrobenzyl substituent. The electron-withdrawing nature of the nitro group and the aromatic ring currents significantly influence the chemical shifts.
Indole Protons: The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 7.7 ppm. The protons on the pyrrole (B145914) ring (H-2 and H-3) would also be in the aromatic region, with H-2 generally being a singlet and H-3 appearing as a doublet coupled to H-2.
4-Nitrobenzyl Protons: The benzylic methylene (B1212753) protons (CH₂) connecting the indole nitrogen to the nitrophenyl ring would likely appear as a singlet around δ 5.4-5.6 ppm. The four aromatic protons of the 4-nitrophenyl group would present as two distinct doublets due to symmetry, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the strongly electron-withdrawing nitro group are expected to be significantly deshielded and appear downfield (around δ 8.2 ppm), while the protons meta to the nitro group would appear further upfield (around δ 7.4 ppm).
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 (Indole) | ~7.3 | d |
| H-3 (Indole) | ~6.6 | d |
| H-4, H-7 (Indole) | ~7.6-7.7 | m |
| H-5, H-6 (Indole) | ~7.1-7.2 | m |
| CH₂ (Benzyl) | ~5.5 | s |
| H-2', H-6' (Nitrobenzyl) | ~8.2 | d |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Predicted values are based on typical chemical shift ranges for these structural motifs.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon.
Indole Carbons: The eight carbons of the indole ring would show distinct signals. The carbons of the benzene ring fusion (C-3a and C-7a) and the other aromatic carbons would appear in the typical aromatic region of δ 110-140 ppm.
4-Nitrobenzyl Carbons: The benzylic methylene carbon (CH₂) is expected around δ 50 ppm. The carbons of the 4-nitrophenyl ring would include the ipso-carbon attached to the nitro group (C-4') appearing significantly downfield, the carbon attached to the methylene group (C-1'), and the four aromatic CH carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Indole) | ~129 |
| C-3 (Indole) | ~102 |
| C-3a (Indole) | ~128 |
| C-4, C-5, C-6, C-7 (Indole) | 110-123 |
| C-7a (Indole) | ~136 |
| CH₂ (Benzyl) | ~50 |
| C-1' (Nitrobenzyl) | ~145 |
| C-2', C-6' (Nitrobenzyl) | ~128 |
| C-3', C-5' (Nitrobenzyl) | ~124 |
Note: Predicted values are based on typical chemical shift ranges and data from analogous structures.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the indole's benzene ring (e.g., H-4 with H-5, H-5 with H-6, H-6 with H-7) and between H-2 and H-3 of the pyrrole ring. It would also confirm the coupling between the ortho and meta protons on the 4-nitrobenzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the benzylic CH₂ protons to the benzylic carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for connecting the different parts of the molecule. Key HMBC correlations would include the benzylic CH₂ protons to the indole carbons C-2 and C-7a, and to the C-1' and C-2'/C-6' carbons of the nitrobenzyl ring, thus confirming the N-benzyl linkage.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The presence of the nitro (NO₂) group is readily confirmed by two strong and characteristic absorption bands in the IR spectrum. For aromatic nitro compounds, these bands are expected in the following regions:
Asymmetric Stretching (ν_as): A strong band is anticipated in the range of 1550-1475 cm⁻¹.
Symmetric Stretching (ν_s): A medium to strong band is expected between 1360-1290 cm⁻¹ mdpi.comuobasrah.edu.iq.
The indole ring system gives rise to several characteristic vibrations. Since the indole nitrogen is substituted, the typical N-H stretching vibration (usually around 3400 cm⁻¹) will be absent. Instead, the following key vibrations would be observed:
Aromatic C-H Stretching: These absorptions appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
C=C Aromatic Ring Stretching: Multiple bands of varying intensity are expected in the 1620-1450 cm⁻¹ region, which are characteristic of the aromatic carbon-carbon double bonds in both the indole and benzyl (B1604629) rings.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Nitro (NO₂) | Asymmetric Stretching | 1550-1475 |
| Aromatic C=C | Ring Stretching | 1620-1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (molar mass: 252.27 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would typically be employed. The resulting mass spectrum would confirm the molecular weight and provide insight into the molecule's stability and structural components through its fragmentation pattern.
The molecular ion peak [M]⁺• would be observed at m/z 252. The fragmentation of this compound is predicted to follow several key pathways based on the established fragmentation patterns of indole and nitroaromatic compounds. tsijournals.comlibretexts.orgnih.gov A primary cleavage event would be the scission of the benzylic C-N bond connecting the nitrobenzyl group and the indole ring. This heterolytic cleavage would be expected to be a dominant pathway, leading to the formation of two primary fragment ions: the 4-nitrobenzyl cation at m/z 136 and the indole radical. The 4-nitrobenzyl cation is resonance-stabilized and can be a prominent peak.
Further fragmentation of the 4-nitrobenzyl cation (m/z 136) can occur through the loss of the nitro group (NO₂) to yield a benzyl cation at m/z 90, or through the loss of nitric oxide (NO) followed by CO, which are characteristic fragmentation patterns for nitroaromatic compounds. researchgate.net
The indole moiety itself has characteristic fragmentation, often involving the loss of hydrogen cyanide (HCN) from the pyrrole ring, which is a common feature in the mass spectra of simple indoles. acs.org Therefore, fragments corresponding to the indole ring (m/z 117) and its subsequent breakdown products would also be anticipated.
A summary of the predicted major fragments for this compound is presented in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 252 | [C₁₅H₁₂N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 136 | [C₇H₆NO₂]⁺ | 4-nitrobenzyl cation via cleavage of the N-CH₂ bond |
| 117 | [C₈H₇N]⁺• | Indole radical cation |
| 90 | [C₇H₆]⁺ | Loss of NO₂ from the 4-nitrobenzyl cation |
| 89 | [C₇H₅]⁺ | Characteristic fragment from indole fragmentation (loss of HCN) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions within its two main chromophores: the indole ring system and the 4-nitrophenyl group.
The absorption of UV-Visible radiation excites electrons from lower energy molecular orbitals to higher energy ones. researchgate.net The most common transitions observed in organic molecules are π → π* and n → π*. nih.gov
Indole Chromophore : The indole nucleus itself typically displays two absorption bands in the UV region, corresponding to π → π* transitions. nist.govcore.ac.uk These are often referred to as the ¹Lₐ and ¹Lₑ bands, arising from the electronic transitions within the aromatic system.
4-Nitrophenyl Chromophore : The 4-nitrophenyl group is also a strong chromophore. It exhibits intense π → π* transitions associated with the benzene ring and the nitro group's conjugated system. Additionally, the nitro group has non-bonding electrons (n electrons) on its oxygen atoms, allowing for a lower energy, and typically lower intensity, n → π* transition. nih.gov
| Chromophore | Type of Electronic Transition | Expected Absorption Region |
| Indole Ring | π → π | ~260-290 nm |
| 4-Nitrophenyl Group | π → π | ~250-300 nm |
| 4-Nitrophenyl Group | n → π* | >300 nm |
X-ray Crystallographic Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, its structural features can be inferred from crystallographic data of closely related compounds containing indole and nitrophenyl moieties. mdpi.comnih.gov
Determination of Molecular Conformation and Bond Parameters
The molecular conformation of this compound would be defined by the spatial arrangement of the indole and 4-nitrobenzyl groups relative to each other. The geometry around the central sulfur atom in a related sulfonamide structure containing both p-nitrophenyl and indole fragments is distorted tetrahedral. mdpi.com The bond lengths within the indole and nitrophenyl rings are expected to be within the normal ranges for aromatic systems. For instance, the C-N bond length of the p-nitro substituent in a related structure is approximately 1.473 Å. mdpi.com The bond lengths within the indole ring are typically shorter due to aromaticity. mdpi.com
The table below presents typical bond parameters expected for this compound, based on data from analogous structures.
| Bond/Angle | Description | Expected Value |
| C-C (indole, phenyl) | Aromatic carbon-carbon bond | ~1.36 - 1.41 Å |
| C-N (indole) | Pyrrole ring carbon-nitrogen bond | ~1.36 - 1.38 Å |
| N-C (benzyl) | Indole nitrogen to benzylic carbon | ~1.47 Å |
| C-N (nitro) | Phenyl carbon to nitro nitrogen | ~1.47 Å |
| N-O (nitro) | Nitro group nitrogen-oxygen bond | ~1.22 Å |
| C-N-C (indole) | Angle within the pyrrole ring | ~108° |
| O-N-O (nitro) | Angle within the nitro group | ~123° |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a variety of non-covalent intermolecular interactions. acs.org Given the absence of classic hydrogen bond donors like N-H or O-H, the packing will be dominated by weaker interactions.
C-H···O Interactions : Weak hydrogen bonds are expected to form between the aromatic C-H groups of the indole and phenyl rings and the electronegative oxygen atoms of the nitro group. These interactions play a significant role in the packing of many nitro-containing organic compounds. iucr.org
π-π Stacking : The planar, electron-rich indole ring and the electron-deficient nitrophenyl ring can engage in π-π stacking interactions. These interactions, which can be either face-to-face or offset, are crucial in organizing aromatic molecules in the solid state. iucr.org
These combined interactions would likely result in a dense, three-dimensional network structure. nih.gov
Applications and Synthetic Utility of 1 4 Nitrobenzyl Indole in Organic Synthesis
Precursor for the Synthesis of Novel Indole (B1671886) Derivatives
1-(4-Nitrobenzyl)indole serves as a foundational building block for an extensive range of novel indole derivatives. The presence of the nitrobenzyl moiety offers a gateway to diverse functionalizations that can significantly alter the electronic and steric properties of the parent molecule, leading to compounds with tailored characteristics.
Creation of Substituted Indoles via Nitro Group Transformations
The nitro group on the benzyl (B1604629) ring is a key functional handle that can be readily transformed into various other substituents. The most common and synthetically useful transformation is the reduction of the nitro group to a primary amine, yielding 1-(4-aminobenzyl)indole. This conversion is pivotal as the resulting amino group provides a nucleophilic center for a wide array of subsequent reactions.
Standard reduction methodologies can be employed for this transformation, each with its own advantages in terms of yield, selectivity, and functional group tolerance.
Table 1: Selected Methods for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Comments |
|---|---|---|
| SnCl₂·2H₂O | Ethanol, Reflux | A classic and effective method for nitro group reduction. |
| H₂ / Pd-C | Methanol, RT, 1 atm | Catalytic hydrogenation, known for clean reactions and high yields. |
| Fe / NH₄Cl | Ethanol/Water, Reflux | An economical and environmentally benign reduction method. |
Once formed, the 1-(4-aminobenzyl)indole can undergo numerous derivatizations at the amino group, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Diazotization: Conversion to a diazonium salt, which can then be substituted by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
These transformations allow for the synthesis of a diverse library of N-substituted indoles, where the functionality on the benzyl ring is systematically varied.
Construction of Fused Heterocyclic Systems (e.g., Thiadiazole Derivatives)
The derivatized products of this compound are excellent precursors for constructing more complex, fused heterocyclic systems. The 1,3,4-thiadiazole ring, in particular, is a common motif in medicinally important compounds, known to exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. d-nb.infonih.govresearchgate.net
A common synthetic strategy to link an indole scaffold to a thiadiazole ring involves the use of an indole carbohydrazide intermediate. d-nb.info Following the reduction of this compound to its amino analogue, this amine can be incorporated into a thiadiazole ring through multi-step synthetic sequences. For example, the amino group can be converted into an isothiocyanate, which can then undergo cyclization with a hydrazide to form a thiadiazole.
Alternatively, indole-based thiadiazoles can be synthesized and subsequently N-benzylated. Research has shown that indole-linked thiadiazoles exhibit potent anticancer activity against triple-negative breast cancer. nih.gov The synthesis of such compounds often involves cyclization of thiosemicarbazide precursors. nih.gov The 4-nitrobenzyl group can be introduced before or after the formation of the thiadiazole ring to produce the final hybrid molecule. The combination of the indole and thiadiazole moieties often leads to compounds with enhanced biological potency. d-nb.inforesearchgate.net
Table 2: Representative Indole-Thiadiazole Scaffolds
| Structure | Biological Significance |
|---|---|
| 2-(Indol-3-yl)-5-substituted-1,3,4-thiadiazole | Investigated for anticancer and antimicrobial activities. |
| 5-(Indol-5-yl)-1,3,4-thiadiazole-2-amine derivatives | Show potential as β-glucuronidase inhibitors. d-nb.info |
Intermediate in the Formal Synthesis of Complex Natural Products and Pharmacophores
The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.orgresearchgate.net Classical indole syntheses, such as the Bartoli synthesis, often utilize nitroarene precursors to construct the indole core itself. quimicaorganica.orgwikipedia.orgjk-sci.com this compound serves as a post-synthesis intermediate, allowing for the derivatization and elaboration needed to build complex, biologically active molecules.
Derivatization to Access Biologically Relevant Scaffolds
The strategic modification of this compound provides access to a wide range of pharmacologically relevant scaffolds. The transformations of the nitro group, as detailed previously, are key to this utility. The resulting amino group can be used to link the indole core to other pharmacophores or to introduce functionalities that modulate the molecule's interaction with biological targets.
For instance, research has demonstrated that 1-substituted indole-3-carboxaldehyde thiosemicarbazones, including a derivative bearing a 4-nitrobenzyl group, exhibit potent and selective anti-mycobacterial activity. nih.gov This highlights the direct use of the this compound scaffold in creating compounds with significant biological activity. Furthermore, the development of synthetic routes to potent kinase inhibitors has utilized nitro-functionalized precursors, which undergo reductive cyclization to form the desired indole pharmacophore. chimia.ch This underscores the importance of the nitro group as a synthetic handle in the creation of complex, drug-like molecules.
Table 3: Biological Activities of Indole-Based Scaffolds
| Indole Scaffold Type | Therapeutic Area | Example Target/Activity |
|---|---|---|
| Indole-thiosemicarbazones | Anti-tubercular | Inhibition of Mycobacterium tuberculosis. nih.gov |
| Indole-thiadiazoles | Anticancer | Inhibition of breast cancer cell proliferation. nih.gov |
| Indolyl-quinolinones | Anticancer | KDR kinase inhibition. chimia.ch |
Development of New Synthetic Methodologies
The unique electronic and structural features of this compound make it an interesting substrate for the development of new synthetic methods, particularly those focused on achieving high regioselectivity.
Exploration of Regioselective Transformations of the Nitrobenzyl Moiety
The nitrobenzyl group attached to the indole nitrogen presents two distinct aromatic rings that can be targeted for functionalization. The development of regioselective reactions is crucial for controlling the outcome of synthetic transformations.
Reactions on the Benzyl Ring: The nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzyl moiety of this compound would be expected to occur regioselectively at the positions meta to the nitro group (i.e., C3' and C5'). Conversely, nucleophilic aromatic substitution (SNAr) could be facilitated at the positions ortho and para to the nitro group if a suitable leaving group is present.
Reactions on the Indole Ring: The N-benzyl substituent can influence the regioselectivity of reactions on the indole nucleus. While electrophilic substitution on N-unsubstituted indoles typically occurs at the C3 position, the presence of a bulky N-substituent can alter this preference, potentially directing reactions to the C2 position. The electronic nature of the 4-nitrobenzyl group can also modulate the reactivity of the indole ring system.
The exploration of these regioselective transformations allows for the controlled and predictable synthesis of complex indole derivatives, expanding the synthetic toolbox available to organic chemists.
Contribution to Cascade and Multicomponent Reaction Development
The 1-(4-nitrobenzyl) substituent significantly influences the reactivity of the indole core, paving the way for its application in sophisticated reaction sequences. The strong electron-withdrawing nature of the 4-nitrobenzyl group can modulate the nucleophilicity of the indole ring, a critical factor in many multicomponent reactions where the indole acts as a nucleophile. Furthermore, the nitro group itself represents a versatile functional handle that can participate in subsequent transformations, enabling the design of intricate cascade sequences.
Research in this area has explored how this compound and its derivatives can serve as key precursors for the synthesis of complex heterocyclic systems. While specific, named multicomponent reactions prominently featuring this exact molecule are not extensively documented, the principles of its reactivity are applied in broader contexts. For instance, multicomponent reactions involving various indole derivatives, aldehydes, and other nucleophiles or electrophiles often rely on the precise electronic tuning of the indole nucleus. The 1-(4-nitrobenzyl) group provides a predictable and potent means of achieving such modulation.
One potential application lies in cascade reactions that involve an initial reaction at the C3 position of the indole, followed by a transformation involving the nitro group. For example, a multicomponent coupling at C3 could be followed by a reductive cyclization involving the nitro functionality. This would allow for the rapid assembly of polycyclic indole alkaloids and related structures. The nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions, forming new rings fused to the indole scaffold.
Future Directions and Emerging Research Avenues for 1 4 Nitrobenzyl Indole Research
Exploration of New Catalytic Systems for Efficient Synthesis
The synthesis of N-alkylated indoles, including 1-(4-nitrobenzyl)indole, is a cornerstone of heterocyclic chemistry. While established methods exist, future research is focused on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. The N1 nitrogen atom of indole (B1671886) is known to be less nucleophilic compared to the C3 position, making selective N-alkylation a persistent challenge. mdpi.comnih.govsemanticscholar.org
Current research has demonstrated the utility of various transition metals like ruthenium, copper, nickel, and palladium in catalyzing N-alkylation reactions. semanticscholar.orgrsc.orgmdpi.comresearchgate.net Future work will likely explore earth-abundant metals and novel ligand designs to create more cost-effective and environmentally friendly catalysts. Another promising area is the advancement of organocatalysis, particularly using chiral phosphoric acids, which can provide enantioselective methods for producing specific stereoisomers of N-alkylated indoles. mdpi.comnih.gov The development of catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings represents a significant goal in this field. researchgate.netresearchgate.net
| Catalyst Type | Current Status | Future Research Focus | Potential Advantages |
| Transition Metal Catalysts (Ru, Pd, Cu, Ni) | Effective for N-alkylation using various partners like alcohols and N-tosylhydrazones. semanticscholar.orgrsc.org | Development of catalysts based on earth-abundant metals; design of advanced ligands for improved selectivity. | Lower cost, reduced environmental impact, higher turnover numbers, and milder reaction conditions. |
| Organocatalysts (e.g., Chiral Phosphoric Acids) | Shown to catalyze enantioselective N-alkylation with in situ generated electrophiles. mdpi.com | Expansion of substrate scope; development of recyclable catalysts; synergistic use with other catalytic systems. | Metal-free synthesis, high enantioselectivity, access to chiral N-alkylated indoles. |
| Dual Catalytic Systems | Combination of organocatalysis and transition-metal catalysis has been explored. mdpi.com | Designing novel dual systems for one-pot tandem reactions to build molecular complexity efficiently. | Increased efficiency, novel reactivity, and synthesis of complex molecules in fewer steps. |
Investigation of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer powerful, reagent-light alternatives to traditional synthetic methods. The ortho-nitrobenzyl group is a well-known photolabile protecting group, a characteristic that suggests the 4-nitrobenzyl moiety in this compound could also be susceptible to photochemical manipulation. rsc.orgacs.orgresearchgate.net Future research could explore light-induced reactions to either cleave the nitrobenzyl group or to initiate novel cyclization or coupling reactions. acs.orgnih.gov A recent study demonstrated a photo-induced N-N coupling reaction between o-nitrobenzyl alcohols and indolines, highlighting the potential for novel bond formations under photochemical conditions. acs.org
Electrosynthesis is emerging as a green and sustainable tool in organic chemistry. researchgate.net It provides a way to generate reactive intermediates under mild conditions without the need for chemical oxidants or reductants. organic-chemistry.org Research into the electrochemical behavior of this compound could reveal pathways for its synthesis or functionalization. For instance, electrochemical oxidation could lead to modifications on the indole ring, while reduction could transform the nitro group into an amine, opening avenues for further derivatization. nih.govresearchgate.netbohrium.com Divergent electrochemical syntheses of indoles have been achieved by carefully controlling the reaction conditions and the electronic properties of the starting materials. nih.gov
| Transformation Type | Principle | Potential Application for this compound | Future Research Goals |
| Photochemical | Utilizes light energy to induce chemical reactions. The nitrobenzyl group is known to be photo-active. rsc.orgresearchgate.net | Light-induced cleavage of the N-benzyl bond; triggering novel intramolecular cyclizations or coupling reactions. acs.org | Mapping the photochemical reaction pathways; developing selective transformations; application in photolithography or materials science. |
| Electrochemical | Uses electrical current to drive oxidation or reduction reactions, avoiding bulk chemical reagents. researchgate.netorganic-chemistry.org | Green synthesis via oxidative C-H/N-H functionalization; selective reduction of the nitro group to an amine for further functionalization. | Optimizing reaction conditions for high selectivity and yield; exploring novel electrochemical modifications of the indole core. nih.govbohrium.com |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced, in-situ spectroscopic techniques are becoming indispensable tools for real-time reaction monitoring. mpg.de Techniques such as ReactIR (in-situ FTIR) and ReactRaman (in-situ Raman), as well as FlowNMR, allow chemists to track the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling. mt.comrsc.orgmagritek.comyoutube.com
Applying these process analytical technologies (PAT) to the synthesis of this compound can provide invaluable data. For instance, in-situ FTIR can monitor the disappearance of the indole N-H stretch and the appearance of bands corresponding to the product. youtube.comrsc.org Raman spectroscopy, which is highly sensitive to changes in conjugated systems and crystal structures, could provide complementary information. mdpi.comscielo.org.mx This real-time data facilitates rapid optimization of reaction parameters like temperature, catalyst loading, and reaction time, leading to improved yields and purity. magritek.com Furthermore, hyperpolarized NMR is an emerging technique for high-sensitivity, real-time monitoring of reactions involving key nitrogen-containing compounds. nih.gov
| Spectroscopic Probe | Information Provided | Application in this compound Synthesis |
| In-situ FTIR (ReactIR) | Real-time concentration profiles of key reactants, intermediates, and products by tracking characteristic vibrational bands. mt.comyoutube.com | Monitoring the consumption of the indole N-H bond and formation of the N-C bond, providing kinetic data for process optimization. |
| In-situ Raman (ReactRaman) | Complementary vibrational information, particularly useful for analyzing aromatic systems, C-N bonds, and solid-state properties like polymorphism. mt.commdpi.com | Tracking changes in the indole and nitrobenzyl aromatic rings, and potentially monitoring crystallization processes. |
| FlowNMR | High-resolution structural information on species in the reaction mixture over time, enabling unambiguous identification of intermediates. mpg.dersc.org | Elucidating reaction mechanisms by identifying transient intermediates that are not observable by offline methods. |
Synergistic Application of Computational and Experimental Methodologies
The integration of computational chemistry with experimental studies provides a powerful approach to accelerate research and development. Density Functional Theory (DFT) calculations have become a standard tool for investigating the electronic structure, stability, and reactivity of organic molecules, including indole derivatives. nih.govnih.govsemanticscholar.orgresearchgate.netnih.gov
For this compound, a synergistic approach can be highly beneficial. DFT calculations can be used to predict the regioselectivity of reactions (N- vs. C-alkylation), rationalize the efficacy of different catalysts, and model the transition states of key reaction steps. nih.govmdpi.com This computational insight can guide the design of experiments, saving time and resources. researchgate.net Conversely, experimental results provide crucial benchmarks for validating and refining computational models. semanticscholar.orgresearchgate.net This iterative cycle of prediction and verification can elucidate complex reaction mechanisms and help in the rational design of novel indole derivatives with specific electronic or steric properties. nih.govacgpubs.orgdntb.gov.ua
| Methodology | Role in Research | Specific Application to this compound |
| Computational (e.g., DFT) | Predicts molecular properties, reaction energetics, and spectroscopic signatures. nih.govnih.gov | Calculating HOMO/LUMO energies to predict reactivity; modeling reaction pathways to understand catalyst function; simulating NMR and IR spectra to aid in characterization. nih.govresearchgate.net |
| Experimental | Provides real-world data on reaction outcomes, yields, and molecular structure. nih.govresearchgate.net | Synthesizing the compound under various conditions; characterizing the product using X-ray crystallography, NMR, and other spectroscopic techniques. |
| Synergistic Approach | Computational predictions guide experimental design; experimental results validate and refine theoretical models. | Using DFT to predict the most promising catalytic system before extensive lab screening; using experimental data to build more accurate computational models for designing next-generation derivatives. mdpi.com |
Design of Next-Generation Indole-Based Building Blocks for Materials Science
The unique electronic structure of the indole nucleus makes it an attractive component for functional organic materials. researchgate.net The structure of this compound, featuring an electron-donating indole ring connected to an electron-withdrawing nitrobenzyl group, creates an intrinsic donor-π-acceptor (D-π-A) system. Such D-π-A motifs are fundamental to the design of materials for organic electronics and optoelectronics. mdpi.com
Future research will likely focus on leveraging this D-π-A character to design novel materials. By modifying the substituents on either the indole or the phenyl ring, the electronic properties, such as the HOMO-LUMO gap, can be finely tuned. This could lead to the development of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components for organic solar cells (OSCs). mdpi.comucm.esmdpi.comnih.gov The ability to synthesize a wide range of derivatives from the this compound scaffold could provide a library of compounds for high-throughput screening in materials discovery. The pyridopyrazino[2,3-b]indole system, which also contains an electron-donating indole part and an electron-accepting part, has shown potential as a solid-state emitter and n-type material, indicating a promising path for related indole-based D-A systems. ias.ac.in
| Application Area | Role of this compound Scaffold | Design Strategy |
| Organic Light-Emitting Diodes (OLEDs) | Can serve as a host material or an emitter, where the D-A structure facilitates charge transport and recombination. mdpi.com | Modify substituents to tune the emission color and improve quantum efficiency. |
| Organic Solar Cells (OSCs) | Potential use as a donor or acceptor material in the active layer of a photovoltaic device. mdpi.com | Tune HOMO/LUMO energy levels through chemical modification to optimize charge separation and collection. |
| Organic Field-Effect Transistors (OFETs) | The π-conjugated system can facilitate charge transport, making it a candidate for the semiconductor layer. ucm.es | Enhance π-π stacking and molecular ordering through structural design to improve charge carrier mobility. |
| Fluorescent Probes & Sensors | The D-A structure can lead to intramolecular charge transfer (ICT) fluorescence, which is sensitive to the local environment. mdpi.com | Introduce specific binding sites to create sensors for ions or molecules, where binding events alter the fluorescence output. |
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-Nitrobenzyl)indole, and what critical reaction conditions must be optimized?
Answer:
this compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting indole derivatives (e.g., indole-3-carboxaldehyde) with 4-nitrobenzyl chloride in the presence of a base such as DBU (1,8-diazabicycloundec-7-ene) in acetonitrile under reflux conditions . Critical parameters include:
- Temperature control : Elevated temperatures (∆) are often required to drive the reaction to completion.
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization is used to isolate the product.
For example, the synthesis of 1-[(4-nitrophenyl)methyl]-1H-indole-3-carboxaldehyde (a derivative) achieved 85% yield using 4-nitrobenzyl chloride and indole-3-carboxaldehyde in CH₃CN .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Answer:
- 1H NMR : Key signals include the indole NH proton (δ ~10.06 ppm) and aromatic protons from the nitrobenzyl group (δ 8.71 ppm for ortho-nitro protons). The N-CH₂ group typically appears as a singlet (δ 5.37 ppm) .
- 13C NMR : The carbonyl carbon (C=O) in derivatives resonates at δ ~190 ppm, while the nitrobenzyl carbons appear at δ 120-150 ppm .
- IR : Strong absorption bands for C=O (1680–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .
- XRD : Single-crystal X-ray diffraction provides definitive bond-length and angle data, validated against DFT-optimized structures .
Basic: What are the solubility and stability profiles of this compound under varying experimental conditions?
Answer:
- Solubility : Insoluble in water but soluble in organic solvents like DMSO, CHCl₃, and ethanol. Solubility in DMSO is critical for biological assays .
- Stability : Stable at room temperature in dark, dry conditions. Degrades under prolonged UV exposure or acidic/basic conditions. Store at -20°C for long-term preservation .
Advanced: How can computational methods like DFT predict reactive sites in this compound derivatives?
Answer:
Density functional theory (DFT) calculates molecular electrostatic potential (MEP) maps to identify nucleophilic (electron-rich) and electrophilic (electron-deficient) regions. For example:
- The nitro group’s electron-withdrawing nature creates a positive MEP surface on the benzyl ring, making it susceptible to nucleophilic attack .
- Bond dissociation energy (BDE) analysis predicts sites prone to cleavage under redox conditions .
DFT-optimized geometries show strong agreement with experimental XRD data (RMSD < 0.1 Å) .
Advanced: How do structural modifications (e.g., substituent position) alter the biological activity of this compound derivatives?
Answer:
- Regioselectivity : Substitution at the indole C3 position (vs. C2) enhances interactions with hydrophobic pockets in enzyme active sites, as seen in derivatives like (Z)-5-((1-(4-Nitrobenzyl)-1H-indol-3-yl)methylene)-thiazolidinedione, which showed improved anti-inflammatory activity .
- Nitro group reduction : Converting -NO₂ to -NH₂ via catalytic hydrogenation (Raney Ni, H₂) increases solubility and alters pharmacological profiles .
- Pharmacophore modeling : Quantitative structure-activity relationship (QSAR) studies correlate nitrobenzyl hydrophobicity with enhanced binding to RNA polymerase inhibitors .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (e.g., DMSO ≤ 0.1% v/v) .
- Metabolic stability testing : Compare half-life (t₁/₂) in microsomal assays to rule out false negatives from rapid degradation .
- Dose-response validation : EC₅₀ values should be confirmed across ≥3 independent replicates to ensure reproducibility .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Incompatibilities : Avoid strong oxidizers (e.g., KMnO₄) to prevent explosive reactions .
Advanced: How does the nitro group influence the photophysical properties of this compound in materials science applications?
Answer:
- Fluorescence quenching : The nitro group’s electron-withdrawing effect reduces quantum yield (Φ) by promoting non-radiative decay .
- Electron transport : In OLEDs, nitro-substituted derivatives exhibit improved electron mobility (μₑ ~10⁻³ cm²/V·s) due to enhanced π-π stacking .
- UV-Vis spectroscopy : Absorption maxima shift bathochromically (~30 nm) compared to non-nitrated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
